molecular formula C7H4INOS B13658654 6-Iodobenzo[d]isothiazol-3(2H)-one

6-Iodobenzo[d]isothiazol-3(2H)-one

Cat. No.: B13658654
M. Wt: 277.08 g/mol
InChI Key: WUGCQNQZAUASDP-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]isothiazol-3(2H)-one is an organic compound that belongs to the class of isothiazoles It is characterized by the presence of an iodine atom at the 6th position of the benzo[d]isothiazol-3(2H)-one ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]isothiazol-3(2H)-one typically involves the iodination of benzo[d]isothiazol-3(2H)-one. One common method is the reaction of benzo[d]isothiazol-3(2H)-one with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 6th position of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

6-Iodobenzo[d]isothiazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]isothiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazol-3(2H)-one: The parent compound without the iodine substituent.

    6-Bromobenzo[d]isothiazol-3(2H)-one: Similar structure with a bromine atom instead of iodine.

    6-Chlorobenzo[d]isothiazol-3(2H)-one: Similar structure with a chlorine atom instead of iodine.

Uniqueness

6-Iodobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different interaction profiles and properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H4INOS

Molecular Weight

277.08 g/mol

IUPAC Name

6-iodo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H4INOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)

InChI Key

WUGCQNQZAUASDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SNC2=O

Origin of Product

United States

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